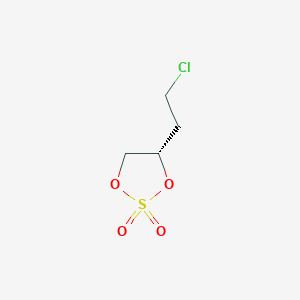
(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxathiolane ring, which is a five-membered ring containing sulfur and oxygen atoms, along with a chloroethyl group attached to the fourth carbon atom. The presence of these functional groups imparts specific chemical reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with a suitable sulfur-containing reagent, such as sulfur dioxide or thionyl chloride, in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxathiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be employed in the study of sulfur-containing biomolecules and their interactions with other biological entities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the dioxathiolane ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and synthetic intermediate.
Dichloromethane: A chlorinated solvent with similar solvating properties but different reactivity compared to (4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide.
Uniqueness
This compound is unique due to its specific combination of a chloroethyl group and a dioxathiolane ring
Properties
Molecular Formula |
C4H7ClO4S |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
(4S)-4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2/t4-/m0/s1 |
InChI Key |
BGWCLQODFBMXLN-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@@H](OS(=O)(=O)O1)CCCl |
Canonical SMILES |
C1C(OS(=O)(=O)O1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















